(3-Methylpentyl)cyclohexane
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Overview
Description
(3-Methylpentyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a derivative of cyclohexane, where a 3-methylpentyl group is attached to the cyclohexane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentyl)cyclohexane typically involves the alkylation of cyclohexane with 3-methylpentyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbon-carbon bond between the cyclohexane ring and the 3-methylpentyl group .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding unsaturated precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired hydrogenation .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the 3-methylpentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(3-Methylpentyl)cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: It serves as a reference compound in the study of lipid metabolism and membrane structure.
Medicine: Research on its derivatives has potential implications in drug development and pharmacology.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of (3-Methylpentyl)cyclohexane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: The parent compound of (3-Methylpentyl)cyclohexane, with a simpler structure.
Methylcyclohexane: A similar compound with a single methyl group attached to the cyclohexane ring.
Ethylcyclohexane: Another similar compound with an ethyl group attached to the cyclohexane ring
Uniqueness
This compound is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural variation can influence its reactivity, solubility, and interactions with other molecules .
Properties
CAS No. |
61142-38-9 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
3-methylpentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-11(2)9-10-12-7-5-4-6-8-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
XYKJVHTUQQONLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1CCCCC1 |
Origin of Product |
United States |
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